molecular formula C18H22ClN5O2 B12010130 8-(sec-butylamino)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 377063-21-3

8-(sec-butylamino)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12010130
CAS No.: 377063-21-3
M. Wt: 375.9 g/mol
InChI Key: OWMCFMAZSOBKIE-UHFFFAOYSA-N
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Description

8-(sec-butylamino)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a purine core substituted with sec-butylamino and 2-chlorobenzyl groups. It is often studied for its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(sec-butylamino)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the sec-butylamino and 2-chlorobenzyl groups through nucleophilic substitution reactions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process might include steps such as:

    Purine Core Synthesis: Using starting materials like xanthine or theobromine.

    Substitution Reactions: Introducing the sec-butylamino and 2-chlorobenzyl groups under controlled temperature and pressure conditions.

    Purification: Utilizing techniques like recrystallization or chromatography to obtain the final product with desired purity.

Chemical Reactions Analysis

Types of Reactions

8-(sec-butylamino)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the purine core.

    Substitution: Nucleophilic substitution reactions are common, especially at the positions where the sec-butylamino and 2-chlorobenzyl groups are attached.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides or aryl halides in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of secondary amines or alcohols.

Scientific Research Applications

8-(sec-butylamino)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 8-(sec-butylamino)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For instance, it could inhibit or activate certain enzymes, thereby affecting metabolic processes or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theobromine: Found in cocoa, similar structure but different biological effects.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer.

Uniqueness

8-(sec-butylamino)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitutions, which confer distinct chemical and biological properties. Unlike caffeine or theobromine, this compound’s sec-butylamino and 2-chlorobenzyl groups provide unique reactivity and potential pharmacological effects, making it a valuable subject of study in various fields.

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and unique characteristics

Properties

CAS No.

377063-21-3

Molecular Formula

C18H22ClN5O2

Molecular Weight

375.9 g/mol

IUPAC Name

8-(butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C18H22ClN5O2/c1-5-11(2)20-17-21-15-14(16(25)23(4)18(26)22(15)3)24(17)10-12-8-6-7-9-13(12)19/h6-9,11H,5,10H2,1-4H3,(H,20,21)

InChI Key

OWMCFMAZSOBKIE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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